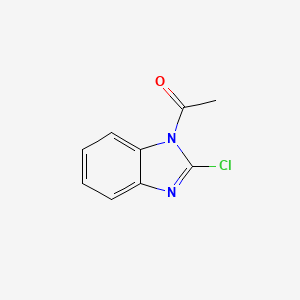

1-(2-Chloro-benzoimidazol-1-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorobenzimidazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSRLPPFBXEWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663473 | |

| Record name | 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90533-07-6 | |

| Record name | 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Mechanism, and Kinetics of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone

Introduction

1-(2-Chloro-benzoimidazol-1-yl)-ethanone is a functionalized benzimidazole derivative of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The introduction of a chloro group at the 2-position and an acetyl group at the 1-position of the benzimidazole ring can modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis, reaction mechanism, and expected kinetics for the preparation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process:

-

Synthesis of the Precursor: 2-Chlorobenzimidazole

-

N-Acetylation of 2-Chlorobenzimidazole

Part 1: Synthesis of 2-Chlorobenzimidazole

The synthesis of the essential precursor, 2-chlorobenzimidazole, is well-established and typically proceeds from benzimidazolin-2-one.

Reaction Scheme:

Caption: Synthesis of 2-Chlorobenzimidazole from Benzimidazolin-2-one.

The reaction involves the treatment of benzimidazolin-2-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The keto group of benzimidazolin-2-one is converted to the chloro group at the 2-position of the benzimidazole ring. This reaction is typically carried out at elevated temperatures.

Part 2: N-Acetylation of 2-Chlorobenzimidazole to Yield this compound

The final step in the synthesis is the N-acetylation of 2-chlorobenzimidazole. This reaction introduces the ethanone moiety at the N1 position of the benzimidazole ring.

Reaction Scheme:

Caption: N-Acetylation of 2-Chlorobenzimidazole.

This acylation is typically achieved using either acetic anhydride or acetyl chloride as the acetylating agent.[2][3] The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction. Common solvents for this transformation include tetrahydrofuran (THF) or chloroform.

Reaction Mechanism of N-Acetylation

The N-acetylation of 2-chlorobenzimidazole proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Detailed Mechanistic Steps:

Caption: Mechanism of N-Acetylation of 2-Chlorobenzimidazole with Acetyl Chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-chlorobenzimidazole ring attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). This leads to the formation of a tetrahedral intermediate.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (chloride ion in the case of acetyl chloride, or acetate ion for acetic anhydride).

-

Deprotonation: A base present in the reaction mixture, such as triethylamine, abstracts the proton from the nitrogen atom of the benzimidazole ring, yielding the final product, this compound, and the protonated base.

Kinetics of the N-Acetylation Reaction

The reaction is anticipated to follow second-order kinetics, being first-order with respect to both 2-chlorobenzimidazole and the acetylating agent.

Factors Influencing Reaction Kinetics:

| Factor | Expected Effect on Reaction Rate | Rationale |

| Concentration of Reactants | Increase | Higher concentrations of 2-chlorobenzimidazole and the acetylating agent will lead to a higher frequency of molecular collisions, thus increasing the reaction rate. |

| Nature of Acetylating Agent | Acetyl chloride > Acetic anhydride | Acetyl chloride is generally more reactive than acetic anhydride due to the better leaving group ability of the chloride ion compared to the acetate ion.[4] |

| Presence and Strength of Base | Increase | A base facilitates the reaction by neutralizing the acidic byproduct, which can otherwise protonate the starting benzimidazole, reducing its nucleophilicity. Stronger, non-nucleophilic bases are generally more effective. |

| Solvent Polarity | Moderate Increase | A polar aprotic solvent can stabilize the charged tetrahedral intermediate, thereby lowering the activation energy and increasing the reaction rate. Solvents like THF and chloroform are suitable. |

| Temperature | Increase | As with most chemical reactions, an increase in temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. |

| Substituents on Benzimidazole Ring | Electron-withdrawing groups (like the 2-chloro group) will decrease the rate. | The electron-withdrawing nature of the chlorine atom at the 2-position reduces the nucleophilicity of the nitrogen atoms in the imidazole ring, making the reaction slower compared to unsubstituted benzimidazole. |

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzimidazole

Materials:

-

Benzimidazolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

40% Sodium hydroxide (NaOH) solution

-

Xylene (optional, for removal of excess POCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of benzimidazolin-2-one and phosphorus oxychloride is prepared.

-

The mixture is heated to reflux for a specified period (typically several hours).

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

Excess phosphorus oxychloride can be removed by distillation under reduced pressure or by careful addition to ice-water.

-

The cooled reaction mixture is carefully neutralized with a 40% NaOH solution to a pH of approximately 10, while keeping the temperature low with an ice bath.

-

The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

The crude 2-chlorobenzimidazole can be recrystallized from a suitable solvent, such as aqueous ethanol, to afford the pure product.

Protocol 2: Synthesis of this compound

Materials:

-

2-Chlorobenzimidazole

-

Acetic anhydride or Acetyl chloride

-

Triethylamine or Pyridine

-

Tetrahydrofuran (THF) or Chloroform (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

To a solution of 2-chlorobenzimidazole in an anhydrous solvent (e.g., THF or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine is added.[2][3]

-

The mixture is stirred at room temperature (or cooled in an ice bath, depending on the reactivity).

-

The acetylating agent (acetic anhydride or acetyl chloride) is added dropwise to the stirred solution.

-

The reaction mixture is then stirred at room temperature or heated to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with saturated sodium bicarbonate solution (to remove acidic impurities) and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

If necessary, the crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Conclusion

The synthesis of this compound is a straightforward process involving the N-acetylation of the readily accessible 2-chlorobenzimidazole precursor. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. While specific kinetic data for this transformation is not extensively documented, a qualitative understanding of the factors influencing the reaction rate can be derived from studies on analogous systems. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize and further explore the potential of this important benzimidazole derivative in various applications, particularly in the realm of drug discovery and development.

References

-

Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.). Retrieved from [Link]

-

Synthesis of A. 2-Chlorobenzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. (2015). Chemical Science International Journal, 4(3), 407-422. [Link]

-

Jencks, W. P., & Carriuolo, J. (1961). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 83(7), 1743-1750. [Link]

-

Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. (2021). Polymers, 13(4), 589. [Link]

-

Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. aps.uzicps.uz [aps.uzicps.uz]

- 3. journalcsij.com [journalcsij.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Chloro-benzoimidazol-1-yl)-ethanone: Chemical Properties, Structure, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple recitation of facts to offer expert insights into its structure, properties, synthesis, and potential applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Nomenclature

This compound belongs to the benzimidazole class of heterocyclic compounds, which are characterized by a fusion of benzene and imidazole rings. The nomenclature "this compound" precisely describes its structure: an ethanone (acetyl) group is attached to the nitrogen at position 1 of the benzimidazole ring, which is substituted with a chlorine atom at position 2.

Systematic IUPAC Name: 1-(2-chloro-1H-benzo[d]imidazol-1-yl)ethan-1-one

Common Synonyms: 1-Acetyl-2-chlorobenzimidazole

Chemical Identifiers:

The presence of the N-acyl group and the 2-chloro substituent are critical features that dictate the molecule's reactivity and potential biological activity. The N-acyl linkage makes the ethanone group susceptible to nucleophilic attack, while the 2-chloro position can be a site for further functionalization.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties based on related compounds and general chemical principles.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Reference |

| Melting Point | Solid at room temperature, likely in the range of 40-100 °C | Similar N-acylated heterocycles, such as 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, have a melting point of 44-46°C.[3] |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | N-acyl benzimidazoles are generally stable solids with high boiling points. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The presence of the polar carbonyl group and the benzimidazole ring suggests solubility in polar organic media. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related benzimidazole derivatives. |

Spectroscopic Analysis: A Predictive Overview

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its structure.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the methyl protons of the ethanone group. The chemical shifts of the four aromatic protons would likely appear in the range of δ 7.2-8.0 ppm, with their splitting patterns revealing their coupling relationships. The methyl protons of the acetyl group would appear as a sharp singlet, likely in the region of δ 2.5-2.8 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the ethanone group is expected to resonate significantly downfield, in the range of δ 165-175 ppm. The carbons of the benzimidazole ring would appear in the aromatic region (δ 110-150 ppm), with the carbon bearing the chlorine atom (C2) showing a characteristic chemical shift. The methyl carbon of the acetyl group would be found in the aliphatic region, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1680-1720 cm⁻¹.[4] The C-Cl stretch would likely appear in the fingerprint region, around 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The IR spectrum of the related compound 1-(1H-benzo[d]imidazol-2-yl)ethanone shows a strong carbonyl peak, providing a good reference point.[5]

Mass Spectrometry (MS): Under electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 194, with a characteristic isotopic peak at m/z 196 (M+2) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for benzimidazoles involve cleavage of the substituents and fragmentation of the heterocyclic ring.[6]

Synthesis and Reactivity

Proposed Synthetic Pathway: N-Acylation of 2-Chlorobenzimidazole

The most logical and efficient synthetic route to this compound is the N-acylation of 2-chlorobenzimidazole. This reaction involves the treatment of 2-chlorobenzimidazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzimidazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir.

-

Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

This protocol is based on general procedures for the N-acylation of imidazoles and benzimidazoles.[7][8]

Reactivity Profile

The chemical reactivity of this compound is governed by the electrophilic nature of the N-acyl group and the potential for nucleophilic substitution at the 2-position.

-

Hydrolysis: The N-acyl bond is susceptible to hydrolysis under acidic or basic conditions, which would regenerate 2-chlorobenzimidazole and acetic acid.

-

Nucleophilic Acyl Substitution: The carbonyl group can be attacked by various nucleophiles, leading to the transfer of the acetyl group. N-acyl imidazoles are known to be moderately reactive electrophiles, making them useful in certain bioconjugation and labeling applications.[9]

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the benzimidazole ring can potentially be displaced by strong nucleophiles under forcing conditions, allowing for further derivatization of the heterocyclic core.

Potential Applications in Drug Discovery and Development

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[10] The specific combination of the 2-chloro and N-acetyl substituents in this compound makes it an interesting candidate for further investigation and a valuable intermediate for the synthesis of more complex molecules.

Caption: Potential applications of this compound.

While no specific biological activities have been reported for this compound itself, its structural features suggest several avenues for exploration:

-

As a Synthetic Intermediate: The molecule serves as a versatile building block. The 2-chloro group can be substituted to introduce a variety of functional groups, and the N-acetyl group can be modified or removed.

-

As a Potential Bioactive Compound: The benzimidazole core is a known pharmacophore. The introduction of the 2-chloro and N-acetyl groups may modulate its biological activity, potentially leading to the discovery of new therapeutic agents. For instance, various substituted benzimidazoles have been investigated as selective CB2 receptor agonists and for their antimicrobial and antifungal activities.[11][12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related benzimidazole derivatives. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- Letopharm Limited. Ethanone,1-(2-chloro-1H-benzimidazol-1-yl)- | CAS:#90533-07-6. (n.d.).

- iChemical. 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6. (n.d.).

- PubChem. 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289. (n.d.).

- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.).

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2022). Molecules, 27(15), 4889. Retrieved from [Link]

-

In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. (2023). Trends in Sciences, 20(10), 6110. Retrieved from [Link]

-

A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (2012). Der Pharma Chemica, 4(3), 963-968. Retrieved from [Link]

-

REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL CLAY CATALYST UNDER SOLVENT-FREE CONDITIONS. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1-5. Retrieved from [Link]

- US Patent US3055907A, Acyl benzimidazoles and method of preparing same. (1962).

-

Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. Retrieved from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(3), 102981. Retrieved from [Link]

-

ResearchGate. IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. Infrared spectroscopy. (n.d.). Retrieved from [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (1998). Journal de la Société Chimique de Tunisie, 4(1), 35-42. Retrieved from [Link]

-

2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. (n.d.). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. aps.uzicps.uz [aps.uzicps.uz]

- 3. labsolu.ca [labsolu.ca]

- 4. edu.rsc.org [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. US3055907A - Acyl benzimidazoles and method of preparing same - Google Patents [patents.google.com]

- 9. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic analysis of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone". This document is intended for researchers, scientists, and professionals in drug development who are working with benzimidazole derivatives and require a thorough understanding of their structural elucidation through modern spectroscopic techniques. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction

This compound is a member of the benzimidazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Accurate structural characterization is a critical first step in the development of any new pharmaceutical agent. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and understand the electronic environment of the molecule. This guide will provide a detailed interpretation of the expected NMR, IR, and Mass spectra of this compound, drawing upon data from closely related analogs and established spectroscopic principles.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the methyl protons of the acetyl group. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and acetyl substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.20 - 7.80 | Multiplet (m) | 4H |

| -COCH₃ | 2.15 | Singlet (s) | 3H |

Interpretation:

-

Aromatic Protons (7.20 - 7.80 ppm): The four protons on the benzene ring of the benzimidazole system are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their chemical shifts will be influenced by the fused imidazole ring and the substituents. The exact pattern will depend on the specific coupling constants between the adjacent protons.

-

Acetyl Protons (2.15 ppm): The three protons of the methyl group in the ethanone moiety are expected to appear as a sharp singlet. This is because there are no adjacent protons for them to couple with. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The broadband proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their electronic environments.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-Cl | ~150 |

| Aromatic C | 110 - 145 |

| -CH₃ | ~25 |

Interpretation:

-

Carbonyl Carbon (~170 ppm): The carbon of the ketone's carbonyl group is expected to be significantly deshielded and appear at a low field, typically around 170 ppm.[3]

-

C2-Carbon bearing Chlorine (~150 ppm): The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and a chlorine atom, will be highly deshielded.

-

Aromatic Carbons (110 - 145 ppm): The six carbons of the benzene ring and the two carbons of the imidazole ring (not attached to chlorine) will resonate in the aromatic region.[4] Due to the lack of symmetry in the molecule, eight distinct signals are expected in this region.

-

Methyl Carbon (~25 ppm): The carbon of the acetyl methyl group will be the most shielded carbon and will appear at a high field.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1720 | Strong |

| C=N (Imine) | 1610 - 1640 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |

Interpretation:

-

C=O Stretch (1700 - 1720 cm⁻¹): A strong absorption band in this region is a clear indication of the presence of a carbonyl group from the ethanone moiety.[6]

-

C=N and C=C Stretches (1450 - 1640 cm⁻¹): The stretching vibrations of the carbon-nitrogen double bond in the imidazole ring and the carbon-carbon double bonds in the aromatic ring will appear in this region.

-

C-Cl Stretch (600 - 800 cm⁻¹): The presence of a strong absorption band in the fingerprint region is characteristic of the carbon-chlorine bond.

-

C-H Stretches (2850 - 3100 cm⁻¹): The C-H stretching vibrations of the aromatic ring and the methyl group will be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity) |

| [M]⁺ | 194 (100%), 196 (33%) |

| [M - CH₃CO]⁺ | 151 (base peak), 153 |

| [Benzimidazole cation]⁺ | 117 |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak at m/z 196 with an intensity of about one-third of the molecular ion peak will confirm the presence of one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Fragmentation Pattern: The fragmentation of benzimidazole derivatives is well-documented.[7][8] A common fragmentation pathway for this compound is the loss of the acetyl group as a ketene or an acetyl radical.

Caption: Proposed Fragmentation Pathway of this compound

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a salt plate cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important benzimidazole derivative. The predicted data and interpretations presented herein serve as a valuable reference for scientists working on the synthesis and characterization of novel small molecules for drug discovery and development.

References

- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.).

- (PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - ResearchGate. (n.d.).

- (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.).

- Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews. (n.d.).

- IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. - ResearchGate. (n.d.).

- Ethanone, 2-chloro-1H-indol-1-yl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC - NIH. (n.d.).

- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (n.d.).

- New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Request PDF - ResearchGate. (n.d.).

- 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime - PMC - NIH. (n.d.).

- Synthesis Characterisation and Derivatographic studies of 1-(1H - IOSR Journal. (n.d.).

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.).

- A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC - PubMed Central. (n.d.).

- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.).

- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. (n.d.).

- Ethanone, 1,2-diphenyl- - the NIST WebBook. (n.d.).

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (n.d.).

- Infrared spectroscopy - The Royal Society of Chemistry. (n.d.).

- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.).

- 2 - Supporting Information. (n.d.).

- 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide - Benchchem. (n.d.).

- 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | 1263378-88-6 | NAC37888 - Biosynth. (n.d.).

- 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.).

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. (n.d.).

- Benzimidazole(51-17-2) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 5. chemconnections.org [chemconnections.org]

- 6. edu.rsc.org [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

"1-(2-Chloro-benzoimidazol-1-yl)-ethanone" CAS number and nomenclature

An In-Depth Technical Guide to 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone. The document elucidates the compound's chemical identity, synthesis, reactivity, and its significant potential as a versatile intermediate in the synthesis of pharmacologically active agents. The narrative emphasizes the causal relationships in its chemical behavior and provides actionable protocols grounded in established chemical principles.

Chemical Identity and Nomenclature

1-(2-Chloro-1H-benzimidazol-1-yl)ethanone is a heterocyclic compound featuring a benzimidazole core. The structure is characterized by an acetyl group (-C(O)CH₃) attached to one of the imidazole nitrogen atoms and a chlorine atom at the 2-position of the benzimidazole ring. This chlorine atom is a key functional group, rendering the molecule a valuable precursor for further chemical modifications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 90533-07-6 [1][2].

Table 1: Compound Identification and Nomenclature

| Identifier | Value |

| Primary Name | 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone |

| CAS Number | 90533-07-6[1][2] |

| Molecular Formula | C₉H₇ClN₂O[1][2] |

| Molecular Weight | 194.62 g/mol [2] |

| Synonyms | Ethanone, 1-(2-chloro-1H-benzimidazol-1-yl)-[1], 1-Acetyl-2-chlorobenzo[d]imidazole[2], Benzimidazole, 1-acetyl-2-chloro-[2], 1-acetyl-2-chlorobenzimidazole[2] |

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone involves the N-acylation of 2-chlorobenzimidazole. This reaction is a classic example of nucleophilic substitution at the nitrogen of the imidazole ring.

Experimental Protocol: Synthesis via N-Acylation

Objective: To synthesize 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone from 2-chlorobenzimidazole.

Materials:

-

2-Chlorobenzimidazole

-

Acetyl chloride (or Acetic Anhydride)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or a similar non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzimidazole (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equivalents) dropwise. The base is critical for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-chlorobenzimidazole starting material.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone.

Caption: Workflow for the synthesis of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone stems from its two primary reactive sites. The acetyl group protects one of the imidazole nitrogens, while the chlorine atom at the C2 position acts as an excellent leaving group. This dual functionality makes it a powerful building block in medicinal chemistry.

Key Reactivity Pathways:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fused benzene ring and the adjacent nitrogen atoms activates the C2 position for nucleophilic attack. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of 2-substituted benzimidazole derivatives. This is a cornerstone reaction for creating compounds with potential biological activity[3][4].

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings[4][5]. These reactions allow for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or amino groups at the 2-position, further expanding the molecular diversity accessible from this intermediate[4][5].

-

Deacetylation: The N-acetyl group can be removed under basic or acidic conditions to regenerate the N-H functionality, allowing for subsequent reactions at the nitrogen atom if desired.

Caption: Key reactivity pathways of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone.

Spectroscopic Characterization (Predicted)

While experimental spectra require empirical acquisition, the structure of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone allows for the confident prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons: Four signals in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns (doublets, triplets) characteristic of a substituted benzene ring. Methyl Protons: A sharp singlet at approximately δ 2.5-2.8 ppm, corresponding to the three protons of the acetyl group. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 168-172 ppm. Aromatic Carbons: Multiple signals between δ 110-150 ppm. C2 Carbon (C-Cl): A distinct signal around δ 145-150 ppm. Methyl Carbon: A signal in the upfield region, around δ 25-30 ppm. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹. C=N Stretch: An absorption in the 1610-1640 cm⁻¹ region. Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 194. Isotopic Peak (M+2): A peak at m/z 196 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. |

Applications in Research and Drug Development

Benzimidazole derivatives are a well-established class of "privileged scaffolds" in medicinal chemistry, known to exhibit a wide array of biological activities.[3][6] This compound is a key intermediate for accessing novel benzimidazole-based therapeutics.

-

Antimicrobial and Antifungal Agents: The benzimidazole core is present in numerous antifungal and anthelmintic drugs. By using 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone as a starting material, novel derivatives can be synthesized and screened for activity against pathogenic fungi and bacteria.[3][7]

-

Anticancer Drug Discovery: Many benzimidazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition or kinase inhibition.[6] This intermediate provides a platform to develop new analogues for oncological research.

-

Agrochemicals: The fungicidal properties of benzimidazole derivatives are also exploited in agriculture.[3][7] This compound can be used to synthesize new fungicides to protect crops from various plant pathogens.[3][7]

Conclusion

1-(2-Chloro-1H-benzimidazol-1-yl)ethanone (CAS: 90533-07-6) is a high-value chemical intermediate whose utility is rooted in its defined and predictable reactivity. The presence of a strategically placed acetyl protecting group and a reactive chlorine atom makes it an ideal precursor for the synthesis of diverse, 2-substituted benzimidazole libraries. Its application spans multiple domains of chemical and biological research, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in complex synthetic campaigns.

References

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl)

- 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 - ChemicalBook. (URL: )

- Ethanone,1-(2-chloro-1H-benzimidazol-1-yl)-| CAS:#90533-07-6 - Letopharm Limited. (URL: )

- 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6 - iChemical. (URL: )

- 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC - NIH. (URL: )

- Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem - NIH. (URL: )

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv

- What are the applications of 2-Chlorobenzimidazole in chemistry? - FAQ - Guidechem. (URL: )

- 2-Chloro-1-(1H-imidazol-1-yl)ethanone | C5H5ClN2O - PubChem. (URL: )

- (PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)

- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (URL: )

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: )

- 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID - PubChem. (URL: )

- 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | 1263378-88-6 | NAC37888 - Biosynth. (URL: )

- 2-Chlorobenzimidazole chemical structure and properties - Benchchem. (URL: )

Sources

- 1. Ethanone,1-(2-chloro-1H-benzimidazol-1-yl)-| CAS:#90533-07-6 -Letopharm Limited [letopharm.com]

- 2. 1-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethanone; 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6 - iChemical [ichemical.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of N-Acetylated 2-Chlorobenzimidazoles

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its resemblance to endogenous purine nucleosides allows it to interact with a wide array of biological targets.[2] This guide focuses on a specific, yet underexplored, derivative: N-acetylated 2-chlorobenzimidazole. The introduction of a chlorine atom at the C2 position provides a reactive handle for further chemical modification, while the N-acetylation is postulated to modulate the compound's physicochemical properties, potentially enhancing its bioavailability and target engagement. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound class, drawing upon established principles from related benzimidazole derivatives to hypothesize potential anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of N-acetyl-2-chlorobenzimidazole is a sequential process involving the formation of the benzimidazole ring system followed by chlorination and subsequent N-acetylation. The protocols described are based on established methodologies for analogous structures.[3][4]

Synthesis Protocol

Part A: Synthesis of 2-Chloro-1H-benzimidazole (3)

This step involves the cyclization of an o-phenylenediamine precursor followed by chlorination.

-

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2): To a solution of o-phenylenediamine (1) (0.046 mol) in dimethylformamide (DMF), add urea (0.092 mol). Reflux the mixture for 12 hours. After completion, remove DMF by vacuum distillation. Wash the resulting solid with water and dissolve it in 10% aqueous sodium hydroxide.

-

Step 2: Purification of (2): Filter the alkaline solution and neutralize with 35% aqueous hydrochloric acid. The precipitated product is filtered, washed with water, and dried to yield pure 1,3-dihydro-benzimidazol-2-one (2).[3]

-

Step 3: Chlorination to form 2-chloro-1H-benzimidazole (3): Heat a mixture of compound (2) (0.07 mol) with phosphoryl chloride (POCl₃) (0.14 mol) at approximately 105°C for 12 hours. A catalytic amount of phenol may be added.[3]

-

Step 4: Work-up: After the reaction, chill the mixture in an ice bath and carefully neutralize to pH 10 with a 40% aqueous sodium hydroxide solution. The resulting crude product can be purified by recrystallization to obtain pure 2-chloro-1H-benzimidazole (3).[3]

Part B: N-Acetylation of 2-Chloro-1H-benzimidazole (4)

This procedure is adapted from methods used for the N-acetylation of similar benzimidazole cores.[4]

-

Step 1: Reaction Setup: Dissolve 2-chloro-1H-benzimidazole (3) (0.02 mol) in 20 mL of chloroform.

-

Step 2: Acetylation: Add acetic anhydride (0.04 mol) to the solution. Heat the reaction mixture at 50-60°C for approximately 40 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Step 3: Isolation and Purification: Once the reaction is complete, distill off the solvent. Wash the residue with water and dry. The final product, N-acetyl-2-chlorobenzimidazole (4), can be purified by recrystallization from a suitable solvent like hexane.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-acetyl-2-chlorobenzimidazole.

Postulated Biological Activities and Mechanisms

While direct biological data for N-acetyl-2-chlorobenzimidazole is scarce, we can infer its potential activities by examining structurally related benzimidazole derivatives. The benzimidazole scaffold is a known "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological effects.[5][6]

Anticancer Potential

Benzimidazole derivatives are well-documented as potent anticancer agents that act through multiple mechanisms.[1][7]

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole, function by binding to β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.

-

Kinase Inhibition: Certain derivatives have been shown to inhibit critical oncogenic signaling pathways. For instance, some benzimidazoles inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which subsequently blocks downstream pathways like PI3K/Akt and MEK/Erk, crucial for tumor growth and survival.[7]

-

Induction of Apoptosis: Benzimidazoles can trigger programmed cell death by modulating apoptotic pathways, such as increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[7][8]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, interfering with DNA replication and transcription in cancer cells.

The N-acetyl group may enhance cellular uptake or alter the binding affinity of the molecule to these targets, potentially yielding a potent and selective anticancer agent.

Caption: Hypothesized inhibition of EGFR/HER2 signaling by N-acetyl-2-chlorobenzimidazole.

Antimicrobial Potential

Substituted benzimidazoles have demonstrated broad-spectrum antimicrobial activity.[9][10][11]

-

Mechanism of Action: A key bacterial target for some antimicrobial agents is DNA gyrase, an enzyme essential for DNA replication. Inhibition of this enzyme leads to bacterial cell death. Other mechanisms in fungi can involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

-

Structure-Activity Relationship: Studies on related compounds have shown that substitutions on the benzimidazole ring are crucial for activity. For example, compounds with electron-withdrawing groups often exhibit enhanced antimicrobial effects.[10] The chloro and acetyl groups on the target molecule could contribute favorably to its antimicrobial profile.

Anti-inflammatory Potential

Benzimidazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[2]

-

Mechanism of Action: The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Benzimidazole derivatives have been designed to target these enzymes.

Experimental Protocols for Biological Evaluation

To validate the hypothesized activities, a systematic screening approach is necessary. The following protocols provide a foundation for the initial biological characterization of N-acetylated 2-chlorobenzimidazoles.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound inhibits 50% of cell growth (IC50), a key measure of cytotoxicity.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the N-acetyl-2-chlorobenzimidazole compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.

-

Compound Dilution: Prepare two-fold serial dilutions of the N-acetyl-2-chlorobenzimidazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Biological Evaluation Workflow

Caption: A systematic workflow for the biological evaluation of novel compounds.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Example Data Presentation for In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

|---|---|---|

| N-Ac-2-Cl-BZI | MCF-7 (Breast) | [Insert Value] |

| N-Ac-2-Cl-BZI | A549 (Lung) | [Insert Value] |

| N-Ac-2-Cl-BZI | HCT-116 (Colon) | [Insert Value] |

| Doxorubicin (Control) | MCF-7 (Breast) | [Insert Value] |

Table 2: Example Data Presentation for Antimicrobial Activity

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| N-Ac-2-Cl-BZI | [Insert Value] | [Insert Value] | [Insert Value] |

| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A |

| Fluconazole (Control) | N/A | N/A | [Insert Value] |

Conclusion and Future Directions

N-acetylated 2-chlorobenzimidazoles represent a promising, yet largely unexplored, class of compounds. Based on the extensive pharmacology of the benzimidazole scaffold, it is reasonable to postulate that these derivatives may possess significant anticancer, antimicrobial, and anti-inflammatory properties. The N-acetyl moiety could serve to fine-tune the molecule's activity and pharmacokinetic profile, potentially leading to derivatives with improved efficacy and safety.

The experimental framework provided in this guide offers a clear path for the synthesis and systematic evaluation of these compounds. Positive results from the initial in vitro screening would warrant more in-depth mechanistic studies, such as specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, and eventually, progression to in vivo animal models to assess therapeutic efficacy and toxicity. This structured approach is critical for unlocking the full therapeutic potential of this novel chemical scaffold.

References

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. (2019). Journal of Biological and Chemical Chronicles. Available at: [Link]

-

N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. Advanced Pharmaceutical Science. Available at: [Link]

-

Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (2022). Pharmakeftiki. Available at: [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2023). Journal of the Chinese Chemical Society. Available at: [Link]

-

Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (2002). Il Farmaco. Available at: [Link]

-

Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. (2015). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2021). Journal of Molecular Structure. Available at: [Link]

-

Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (2002). PubMed. Available at: [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2023). ResearchGate. Available at: [Link]

-

Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. (2019). International Journal of Molecular Sciences. Available at: [Link]

-

A Benzimidazole-Based N-Heterocyclic Carbene Derivative Exhibits Potent Antiproliferative and Apoptotic Effects against Colorectal Cancer. (2023). Pharmaceuticals. Available at: [Link]

-

Acetylation of benzimidazoles. (2020). ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2014). Saudi Pharmaceutical Journal. Available at: [Link]

-

Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. (2022). Molecules. Available at: [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. (2011). European Journal of Medicinal Chemistry. Available at: [Link]

-

A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (2012). Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers. Available at: [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthetic and Biological Aspects of Benzimidazole Derivatives. (2020). Pharmaceutical and Biosciences Journal. Available at: [Link]

Sources

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aps.uzicps.uz [aps.uzicps.uz]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" as a Precursor for Novel Drug Synthesis

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] This guide focuses on a particularly versatile precursor, 1-(2-Chloro-benzoimidazol-1-yl)-ethanone , and its strategic application in the synthesis of novel drug candidates. We will explore the synthesis of this key intermediate, its reactivity, and its utility in generating diverse libraries of pharmacologically relevant molecules through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, step-by-step protocols.

The Benzimidazole Motif: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic scaffold that has garnered immense interest in pharmaceutical research.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] The versatility of the benzimidazole core, with its multiple sites for chemical modification, makes it an ideal starting point for the design and synthesis of new therapeutic agents.

Synthesis of the Key Precursor: this compound

The strategic placement of a chloro group at the 2-position and an acetyl group at the 1-position of the benzimidazole ring system renders "this compound" a highly valuable and reactive intermediate for further chemical transformations. The synthesis of this precursor is a two-step process, beginning with the formation of 2-chlorobenzimidazole.

Step 1: Synthesis of 2-Chlorobenzimidazole

The synthesis of 2-chlorobenzimidazole is typically achieved from the readily available starting materials, o-phenylenediamine and urea, followed by chlorination.

Experimental Protocol:

-

Part A: Synthesis of Benzimidazolin-2-one:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).

-

Heat the mixture at 150-160°C for 2-3 hours. The mixture will melt and then solidify.

-

Cool the reaction mixture to room temperature and treat with a 10% aqueous sodium hydroxide solution to dissolve the product.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with glacial acetic acid until precipitation is complete.

-

Collect the precipitated benzimidazolin-2-one by filtration, wash with cold water, and dry.

-

-

Part B: Chlorination to 2-Chlorobenzimidazole:

-

In a well-ventilated fume hood, carefully add benzimidazolin-2-one (1 equivalent) to phosphorus oxychloride (POCl₃, 3-5 equivalents).

-

Heat the mixture to reflux (approximately 105-110°C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH 9-10), keeping the temperature below 20°C.

-

The product, 2-chlorobenzimidazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol/water to afford pure 2-chlorobenzimidazole.

-

Causality of Experimental Choices: The use of urea provides a safe and inexpensive source of a carbonyl group for the initial cyclization with o-phenylenediamine. Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the amide in benzimidazolin-2-one to the corresponding chloro-derivative.

Step 2: N-Acetylation to this compound

The introduction of the acetyl group at the N-1 position is a crucial step that can influence the reactivity of the 2-chloro substituent and provide a handle for further modifications. This is typically achieved through acylation with acetic anhydride or acetyl chloride.[5][6][7]

Experimental Protocol:

-

Suspend 2-chlorobenzimidazole (1 equivalent) in a suitable aprotic solvent such as chloroform or tetrahydrofuran.

-

Add a base, such as triethylamine (1.2 equivalents), to the suspension and stir for 10-15 minutes at room temperature.

-

Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If triethylamine hydrochloride precipitates, remove it by filtration.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Trustworthiness of the Protocol: This protocol is self-validating through the monitoring of the reaction by TLC and the purification of the final product. The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1A | o-Phenylenediamine | Urea | Benzimidazolin-2-one | 85-95% |

| 1B | Benzimidazolin-2-one | POCl₃ | 2-Chlorobenzimidazole | 80-90% |

| 2 | 2-Chlorobenzimidazole | Acetic Anhydride, Triethylamine | This compound | 70-85% |

Application in Novel Drug Synthesis: Unleashing the Potential of the Precursor

The presence of the electron-withdrawing acetyl group at the N-1 position and the reactive chloro group at the C-2 position makes this compound a powerful building block for creating diverse molecular architectures. The following sections detail two primary synthetic pathways for elaborating this precursor.

Pathway 1: Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position of the benzimidazole ring is susceptible to nucleophilic displacement, providing a straightforward method for introducing a wide variety of functional groups.[3][8] The N-acetyl group can modulate the reactivity of this position and may be retained or removed in subsequent synthetic steps.

Experimental Workflow for Nucleophilic Aromatic Substitution:

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol for Amination (Example with a Primary Amine):

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired primary amine (1.2-2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents) or diisopropylethylamine (DIPEA, 2 equivalents).

-

Heat the reaction mixture to 80-120°C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-1-acetylbenzimidazole derivative.

Rationale for Experimental Choices: The choice of a polar aprotic solvent facilitates the dissolution of the reactants and promotes the nucleophilic attack. The base is essential to neutralize the HCl generated during the reaction and to deprotonate the nucleophile if necessary.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[1][9][10] In this context, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the benzimidazole core, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling:

-

In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) or Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-110°C under an inert atmosphere and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-aryl-1-acetylbenzimidazole derivative.

Expert Insights on Catalyst Selection: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, may be required to achieve good yields.[1]

Future Perspectives and Conclusion

"this compound" is a highly adaptable and valuable precursor in the synthesis of novel benzimidazole-based drug candidates. The methodologies outlined in this guide, namely nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, provide robust and versatile strategies for generating extensive libraries of compounds for biological screening. The ability to introduce a wide array of substituents at the 2-position allows for fine-tuning of the pharmacological properties of the resulting molecules. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, and the development of one-pot multi-component reactions starting from this precursor will undoubtedly continue to enrich the chemical space of pharmacologically active benzimidazoles.

References

-

Shakhidoyatov, K. M., Dzhumatanova, T. U., Yakubov, U. M., Mamadrahimov, A. A., & Berdimbetova, G. E. (2015). N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. Chemical Science International Journal, 1-13. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

-

Jui, N. T., & Buchwald, S. L. (2011). Cascade palladium catalysis: a predictable and selectable regiocontrolled synthesis of N-arylbenzimidazoles. Angewandte Chemie International Edition, 50(46), 10937-10941. [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. International journal of pharmaceutical sciences and research, 5(6), 2136. [Link]

-

Parthiban, P., Saravanakumar, A., Mohanraj, S., Kavinkumar, C., & Abbinanthan, M. (2018). Synthesis of benzimidazole derivatives (1–30). ResearchGate. [Link]

-

Shawkat, A. M., Soliman, F. M., & Ahmed, H. A. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 73(3), 253-263. [Link]

-

Harrison, D., & Ralph, J. T. (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed), 236-241. [Link]

-

Kumar, R., & Sharma, R. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. [Link]

-

Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocycles using potter’s clay as a reusable catalyst under solvent-free conditions. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 416-420. [Link]

-